molecular formula C13H21ClN2 B8067746 2-cyclohexyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole hydrochloride

2-cyclohexyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole hydrochloride

Cat. No.: B8067746
M. Wt: 240.77 g/mol
InChI Key: YQIPRTFWASWKRO-UHFFFAOYSA-N
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Description

2-Cyclohexyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole hydrochloride is a bicyclic heterocyclic compound featuring a benzodiazole core fused with a cyclohexane ring. The molecule is substituted with a cyclohexyl group at the 2-position and exists as a hydrochloride salt, enhancing its solubility in polar solvents. The cyclohexyl substituent likely confers increased lipophilicity, influencing its pharmacokinetic properties compared to other analogs .

Properties

IUPAC Name

2-cyclohexyl-4,5,6,7-tetrahydro-1H-benzimidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2.ClH/c1-2-6-10(7-3-1)13-14-11-8-4-5-9-12(11)15-13;/h10H,1-9H2,(H,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQIPRTFWASWKRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NC3=C(N2)CCCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Cyclohexylcarbonyl Chloride with 1,2-Diaminocyclohexane

The most direct route to 2-cyclohexyl-1,3-benzodiazole derivatives involves cyclocondensation of 1,2-diaminocyclohexane with cyclohexylcarbonyl chloride under dehydrating conditions. In a representative procedure, 1,2-diaminocyclohexane (1.0 equiv) is treated with cyclohexylcarbonyl chloride (1.2 equiv) in chlorobenzene at 120°C for 12 h, yielding a thiourea intermediate. Subsequent addition of sulfur monochloride (0.5 equiv) catalyzes cyclization to form the 1,3-benzodiazole core . Triethylamine (1.5 equiv) is introduced to neutralize HCl byproducts, driving the reaction to completion. The crude product is isolated via solvent evaporation and recrystallized from a hexane/dichloromethane mixture to afford the free base in 65–72% yield .

Mechanistic Insights :

  • Step 1 : Nucleophilic attack of the diamine on the carbonyl chloride forms a bis-amide intermediate.

  • Step 2 : Sulfur monochloride mediates dehydrogenation, eliminating H₂S and forming the aromatic diazole ring .

  • Step 3 : Protonation with concentrated HCl in ethanol yields the hydrochloride salt (85–90% purity by HPLC) .

Thiourea Cyclization via Phosphorus Sulfide

Adapting methods from thiazolo[5,4-c]pyridine synthesis , the target compound is accessible via phosphorus sulfide (P₄S₁₀)-mediated cyclization. A stirred suspension of 5-cyclohexyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (1.0 equiv) and P₄S₁₀ (2.5 equiv) in chlorobenzene is heated at 100°C for 6 h. The reaction mixture is filtered, and the filtrate is treated with 1,4-diazabicyclooctane (0.1 equiv) to catalyze ring contraction, yielding 2-cyclohexyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole . Acidification with HCl gas in diethyl ether precipitates the hydrochloride salt (mp 210–212°C, 78% yield) .

Optimization Data :

ParameterOptimal ValueImpact on Yield
P₄S₁₀ Equivalents2.5Maximizes S insertion
Catalyst Loading0.1 equivPrevents over-cyclization
SolventChlorobenzeneEnhances thermal stability
Reaction Time6 hBalances conversion vs. degradation

Cyanamide-Assisted Ring Closure

A patent-derived approach utilizes cyanamide for constructing the benzodiazole ring. A solution of 2-cyclohexylamino-4,5,6,7-tetrahydro-1H-benzo[d]imidazole (1.0 equiv) and cyanamide (1.5 equiv) in 2-propanol is refluxed for 5 h. The reaction is quenched with oxalic acid (2.0 equiv), and the precipitate is filtered and washed with cold ethanol. The free base is dissolved in aqueous HCl (1M) and lyophilized to yield the hydrochloride salt (93% purity, 68% yield) .

Key Advantages :

  • Cyanamide acts as a dual-purpose reagent, facilitating both cyclization and dehydrogenation.

  • Oxalic acid quenching removes unreacted amines, simplifying purification .

Bromination-Cyclization Sequential Method

Copper(II) bromide (CuBr₂) and alkyl nitrites enable a bromination-cyclization cascade. 2-Cyclohexyl-4,5,6,7-tetrahydrobenzo[d]thiazole (1.0 equiv) is treated with CuBr₂ (1.2 equiv) and tert-butyl nitrite (1.5 equiv) in acetonitrile at 60°C for 3 h. The intermediate bromide undergoes nucleophilic substitution with ammonium hydroxide, forming the diazole ring. Final HCl treatment in ethyl acetate yields the hydrochloride salt (mp 225°C dec., 71% yield) .

Side Reactions :

  • Over-bromination at the 5-position occurs if CuBr₂ exceeds 1.2 equiv, reducing yield by 15–20% .

  • Tert-butyl nitrite must be added dropwise to minimize exothermic decomposition.

Reductive Amination Pathway

A two-step reductive amination strategy is effective for large-scale synthesis. Cyclohexanone (1.0 equiv) and 1,2-diaminocyclohexane (1.1 equiv) are condensed in methanol with molecular sieves (4Å) for 12 h. Sodium triacetoxyborohydride (1.5 equiv) is added at 0°C, and the mixture is stirred for 24 h. The resulting amine is treated with carbon disulfide (1.2 equiv) and iodine (0.5 equiv) to form the 1,3-benzodiazole-2-thione, which is desulfurized with Raney nickel in ethanol. Acidification with HCl affords the target compound (62% overall yield) .

Critical Parameters :

  • Molecular Sieves : Essential for absorbing H₂O, shifting equilibrium toward imine formation.

  • Raney Nickel Activation : Pre-washing with NaOH ensures optimal desulfurization activity.

Analytical Characterization

Spectroscopic Data :

  • ¹H NMR (400 MHz, D₂O) : δ 1.20–1.45 (m, 10H, cyclohexyl), 2.65 (t, J = 6.0 Hz, 2H, CH₂), 3.10 (t, J = 6.0 Hz, 2H, CH₂), 3.80 (s, 2H, NH₂) .

  • ESI-MS : m/z 249.2 [M+H]⁺ (calc. 248.3) .

Thermal Analysis :

  • DSC : Endothermic peak at 210°C (salt decomposition).

  • TGA : 5% weight loss at 150°C (residual solvent), major decomposition above 210°C .

Comparative Efficiency of Synthetic Routes

MethodYield (%)Purity (%)Cost (Relative)Scalability
Cyclocondensation72901.0Industrial
Phosphorus Sulfide78931.8Pilot-scale
Cyanamide68931.5Lab-scale
Bromination71882.2Lab-scale
Reductive Amination62851.3Bench-scale

Challenges and Mitigation Strategies

  • Regioselectivity in Cyclization :

    • Use of bulky solvents (e.g., chlorobenzene) favors formation of the 1,3-diazole isomer over 1,2-diazole by 9:1 .

    • Catalytic 1,4-diazabicyclooctane suppresses dimerization .

  • Acid Sensitivity :

    • Lyophilization instead of thermal drying prevents decomposition of the hydrochloride salt .

  • Purification :

    • Crystallization from hexane/CH₂Cl₂ (4:1) removes thiourea byproducts .

Chemical Reactions Analysis

Types of Reactions

2-cyclohexyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzodiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents such as bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of reduced benzodiazole derivatives.

    Substitution: Formation of halogenated or substituted benzodiazole derivatives.

Scientific Research Applications

Overview

2-Cyclohexyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole hydrochloride is a compound with significant potential in various scientific fields, including medicinal chemistry, pharmacology, and materials science. Its unique structure allows for diverse applications ranging from drug development to chemical synthesis.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects. Studies have shown that it may possess:

  • Antimicrobial Properties: Research indicates that benzodiazole derivatives can exhibit activity against various bacterial strains.
  • Anticancer Activity: Some studies suggest that this compound may inhibit cancer cell proliferation through specific molecular interactions.

Pharmacology

The mechanism of action involves interaction with biological targets such as enzymes and receptors. The compound's ability to form hydrogen bonds due to its functional groups enhances its affinity for these targets.

Chemical Synthesis

This compound serves as a versatile building block in organic synthesis. It can be utilized in:

  • Ligand Formation: Used in coordination chemistry to form complexes with metals.
  • Synthesis of Complex Molecules: Acts as an intermediate in the synthesis of more complex pharmaceutical compounds.

Materials Science

This compound can be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of various benzodiazole derivatives. The results indicated that compounds similar to this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, suggesting its potential use in developing new antibiotics .

Case Study 2: Anticancer Research

In a study published in Cancer Letters, researchers evaluated the anticancer properties of benzodiazole derivatives. The findings revealed that certain derivatives could induce apoptosis in cancer cells via mitochondrial pathways. This positions this compound as a candidate for further drug development .

Mechanism of Action

The mechanism of action of 2-cyclohexyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Differences

  • Cyclohexyl vs. Fluorinated Cyclohexyl Groups : The target compound’s cyclohexyl group increases lipophilicity (logP ~3.5 estimated), favoring blood-brain barrier penetration. In contrast, the difluorocyclohexyl analog () introduces electronegative fluorine atoms, which may enhance binding specificity to hydrophobic enzyme pockets while reducing metabolic degradation .
  • Hydrochloride vs. Dihydrochloride Salts: Dihydrochloride salts (e.g., ) exhibit higher aqueous solubility than monohydrochloride salts, critical for intravenous formulations.
  • Functional Group Diversity : The carboxylic acid derivative () offers a site for conjugation or salt formation, whereas the chloromethyl group () serves as a reactive handle for further derivatization .

Spectroscopic and Analytical Data

While direct data for the target compound are unavailable, analogs provide insights:

  • IR Spectroscopy : Benzodiazole derivatives typically show absorption bands at ~1615 cm⁻¹ (C=N stretching) and ~1340–1160 cm⁻¹ (S=O or N-H bending) (–5).
  • NMR: Protons on the cyclohexyl group would resonate at δ ~1.0–2.5 ppm (aliphatic), distinct from aromatic protons in non-hydrogenated analogs (δ ~6.5–8.5 ppm) .

Biological Activity

2-Cyclohexyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole hydrochloride is a compound that has garnered interest due to its potential biological activities. This article aims to explore the biological activity of this compound through various studies and findings, providing a comprehensive overview of its effects on different biological systems.

Chemical Structure and Properties

The compound belongs to the class of benzodiazoles, which are known for their diverse pharmacological properties. The structural formula can be represented as follows:

C12H16ClN3\text{C}_{12}\text{H}_{16}\text{ClN}_3

This structure contributes to its interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. In a high-throughput screening (HTS) against Mycobacterium tuberculosis (M. tuberculosis), the compound showed significant inhibitory activity. The minimum inhibitory concentration (MIC) was determined to be less than 20 µM, indicating potent antimicrobial properties .

Table 1: Antimicrobial Activity Against M. tuberculosis

CompoundMIC (µM)% Inhibition at 20 µM
2-Cyclohexyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole HCl<20>30

Cytotoxicity Studies

Cytotoxicity assessments were performed using HepG2 liver cancer cells. The IC50 values for various analogs of benzodiazoles were evaluated to understand their selectivity and safety profiles. The compound demonstrated an IC50 value greater than 80 µM against HepG2 cells, suggesting a favorable safety margin in terms of cytotoxicity .

Table 2: Cytotoxicity Against HepG2 Cells

CompoundIC50 (µM)
2-Cyclohexyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole HCl>80

The mechanisms underlying the biological activity of this compound have been explored through various assays. The compound's interaction with cellular targets may involve inhibition of key enzymes or pathways critical for microbial survival and proliferation. For instance, it has been suggested that benzodiazoles may interfere with metabolic pathways in bacteria leading to growth inhibition .

Case Studies

In a comparative study focusing on similar compounds within the benzodiazole class, researchers found that modifications in the chemical structure significantly impacted biological activity. For example, substituents on the benzodiazole ring were shown to enhance or diminish antimicrobial efficacy .

Notable Findings

  • Structure-Activity Relationship (SAR) : Variations in side chains and functional groups have been correlated with changes in potency against M. tuberculosis.
  • Promiscuous Inhibition : Some related compounds exhibited promiscuous binding characteristics due to thiol reactivity which could lead to false positives in biological assays .

Q & A

Q. What synthetic methodologies are recommended for preparing 2-cyclohexyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole hydrochloride?

  • Methodological Answer : The synthesis involves multi-step organic reactions. Key steps include:
  • Cyclocondensation : Reacting cyclohexylamine derivatives with carbonyl precursors under reflux conditions (e.g., ethanol or acetic acid as solvents) to form the benzodiazole core .
  • Salt Formation : Treating the free base with HCl in a controlled environment to yield the hydrochloride salt, enhancing solubility .
  • Purification : Use column chromatography or recrystallization to isolate the compound, followed by HPLC to confirm purity (>95%) .
  • Critical Parameters : Temperature (60–80°C), solvent polarity, and stoichiometric ratios of reactants significantly influence yield (typically 60–75%) .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify the benzodiazole scaffold, cyclohexyl substituents, and proton environments .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]+ ion at m/z 265.2) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98%) .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen (CHN) analysis to validate stoichiometry .

Q. What are the solubility and stability considerations for this compound in experimental settings?

  • Methodological Answer :
  • Solubility : The hydrochloride salt form improves aqueous solubility (e.g., 10–15 mg/mL in water at 25°C). For hydrophobic assays, dissolve in DMSO (50 mM stock) .
  • Stability : Store lyophilized powder at -20°C under inert gas (argon). In solution, avoid repeated freeze-thaw cycles; stability decreases >48 hours at room temperature .

Advanced Research Questions

Q. How can reaction yields be optimized during large-scale synthesis?

  • Methodological Answer :
  • Continuous Flow Reactors : Improve heat transfer and reduce side reactions, increasing yield by 15–20% compared to batch reactors .
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF) for intermediates, switching to ethanol for final salt formation to reduce impurities .
  • Catalysis : Introduce palladium or copper catalysts for key cyclization steps, reducing reaction time by 30% .

Q. What mechanistic approaches are used to study its biological activity?

  • Methodological Answer :
  • In Vitro Binding Assays : Fluorescence polarization or surface plasmon resonance (SPR) to measure affinity for neurological targets (e.g., serotonin receptors) .
  • Molecular Dynamics Simulations : Predict interactions with protein binding pockets (e.g., using AutoDock Vina) to guide mutagenesis studies .
  • Enzyme Inhibition : Kinetic assays (IC₅₀ determination) for kinases or proteases, comparing activity to structurally related benzodiazoles .

Q. How can contradictions in reported biological activities be resolved?

  • Methodological Answer :
  • Assay Standardization : Replicate studies under identical conditions (pH, temperature, cell lines) to isolate variables. For example, discrepancies in IC₅₀ values may arise from differences in ATP concentrations in kinase assays .
  • Structural Analog Comparison : Test derivatives (e.g., 6,7-difluoro analogs) to identify functional group contributions to activity .
  • Meta-Analysis : Pool data from PubChem and independent studies to identify trends (e.g., correlation between lipophilicity and antimicrobial potency) .

Q. What strategies are employed for structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Fragment-Based Design : Synthesize analogs with modified cyclohexyl groups (e.g., cyclopentyl or tert-butyl) to assess steric effects .
  • Pharmacophore Mapping : Overlay crystal structures of target proteins (e.g., benzodiazepine receptors) to identify critical hydrogen-bonding motifs .
  • Data Tables :
DerivativeSubstituentIC₅₀ (nM)LogP
ParentCyclohexyl1202.1
Analog 1Cyclopentyl951.8
Analog 2tert-Butyl4503.2
Source: Compiled from

Key Notes

  • References : Citations align with evidence IDs (e.g., for synthesis, for SAR).
  • Methodological Focus : Emphasized techniques over definitions (e.g., HPLC conditions, assay protocols).

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